

Preclinical Pharmacological Profile of Pretomanid: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Pretomanid-D5**

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To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Preclinical Pharmacological Profile of Pretomanid (PA-824)

Note on Deuterated Pretomanid (**Pretomanid-D5**): This guide focuses on the preclinical pharmacological profile of Pretomanid (PA-824). The deuterated form, **Pretomanid-D5**, is documented in scientific literature primarily as an internal standard for bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of Pretomanid in biological matrices.^[1] There is no available public data on **Pretomanid-D5** being developed or studied as a therapeutic agent itself. Therefore, this document details the extensive preclinical data for the active pharmaceutical ingredient, Pretomanid.

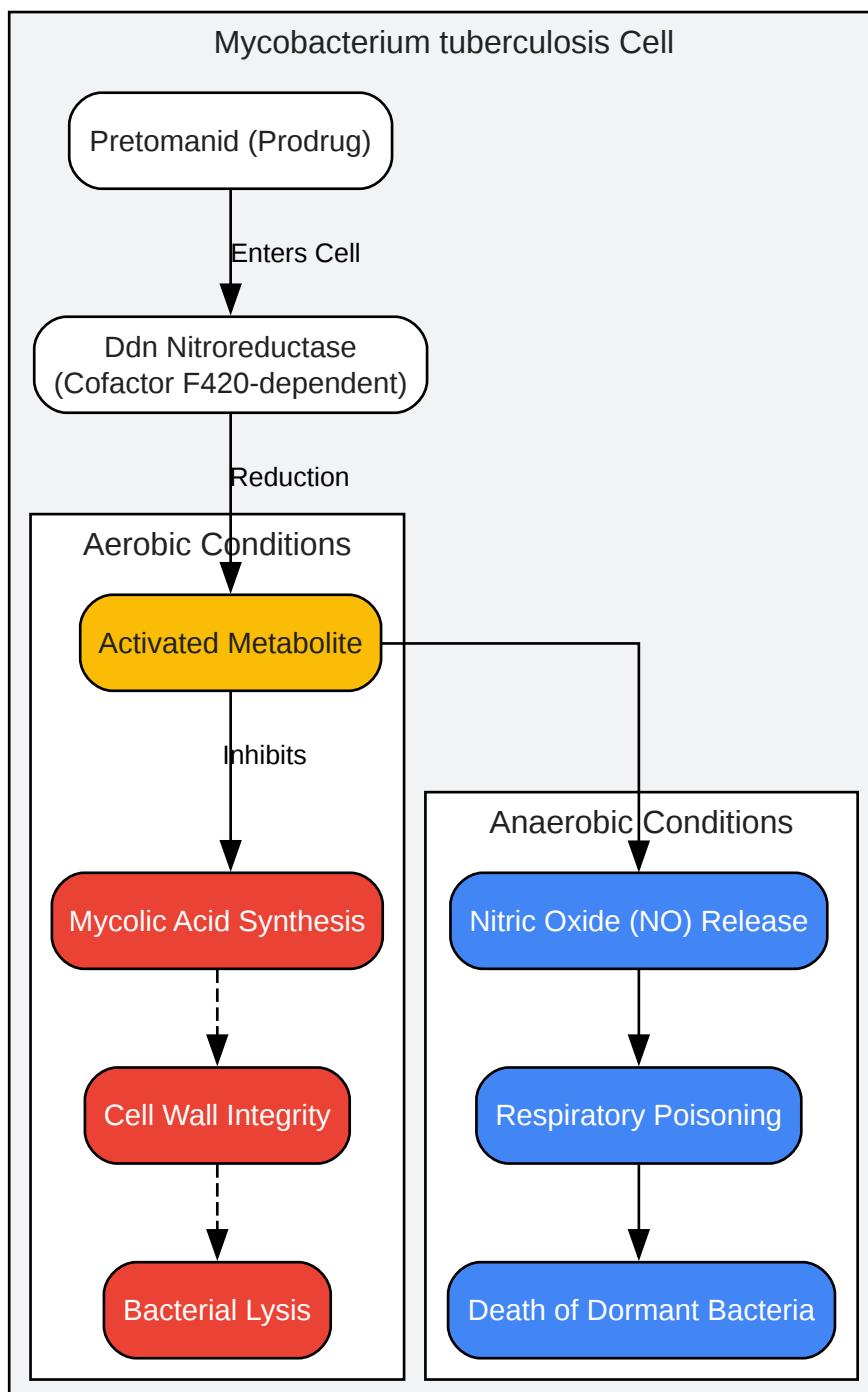
Executive Summary

Pretomanid (formerly PA-824) is a nitroimidazooxazine antimicrobial agent with potent bactericidal activity against *Mycobacterium tuberculosis* (*M. tuberculosis*).^{[2][3][4][5]} It is a critical component of combination therapies for multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.^{[4][6][7][8]} Pretomanid's unique dual mechanism of action targets both actively replicating and non-replicating, persistent mycobacteria, the latter being crucial for treatment-shortening regimens.^[9] This document provides a comprehensive overview of the preclinical data that formed the basis for its clinical development, including its mechanism of action, *in vitro* and *in vivo* efficacy, pharmacokinetic profile across species, and key toxicology findings.

Mechanism of Action

Pretomanid is a prodrug that requires bioreductive activation within the mycobacterial cell.^[9] Its mechanism is multifaceted, enabling it to exert bactericidal effects under both aerobic and anaerobic conditions.

- Activation Pathway: The activation is dependent on the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the reduced form of cofactor F420.^[10]
- Aerobic (Replicating) Activity: Under aerobic conditions, activated Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of cell wall production leads to bacterial cell death.^{[9][11]}
- Anaerobic (Non-replicating) Activity: In hypoxic or anaerobic environments, characteristic of the center of tuberculous granulomas, the activation of Pretomanid leads to the release of reactive nitrogen species, including nitric oxide (NO).^[10] These species act as respiratory poisons, disrupting cellular respiration and leading to bactericidal activity against dormant or persistent bacteria.^[9]

[Click to download full resolution via product page](#)**Caption:** Pretomanid's dual mechanism of action.

In Vitro Preclinical Profile

Antimycobacterial Activity

Pretomanid demonstrates potent activity against a wide range of *M. tuberculosis* isolates, including those resistant to first- and second-line drugs.

Parameter	Value	Conditions	Reference
MIC vs. Drug-Susceptible <i>M. tb</i>	0.015 - 0.25 µg/mL	Aerobic, standard culture	TB Alliance Data
MIC vs. Drug-Resistant <i>M. tb</i>	0.03 - 0.53 µg/mL	Aerobic, standard culture	TB Alliance Data
Anaerobic Activity	Comparable to metronidazole	Hypoxic conditions	[2]
Spontaneous Resistance Frequency	10^{-5} to 10^{-7}	In vitro at 2-6x MIC	[4]

Experimental Protocols: MIC Determination

Methodology: Microplate Alamar Blue Assay (MABA)

- Preparation: A 96-well microplate is prepared with serial dilutions of Pretomanid in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
- Inoculation: Each well is inoculated with a standardized suspension of *M. tuberculosis* H37Rv or clinical isolates.
- Incubation: The plate is incubated at 37°C for 5-7 days.
- Reading: A mixture of Alamar Blue and Tween 80 is added to each well. The plate is re-incubated for 24 hours. A color change from blue (no growth) to pink (growth) is observed.
- Endpoint: The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents the color change.

In Vivo Preclinical Profile

Pretomanid has demonstrated significant efficacy in various animal models of tuberculosis, which was a key factor in its selection for clinical development.

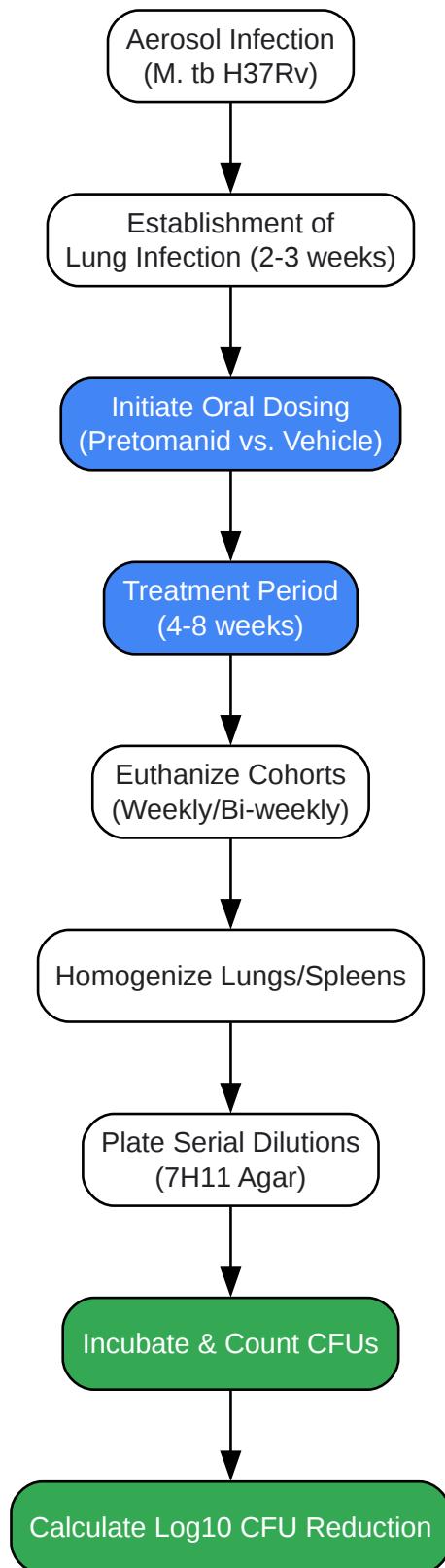
Efficacy in Animal Models

Animal Model	Dosing Regimen	Key Findings	Reference
Mouse (Acute Infection)	100 mg/kg/day (oral)	Most active compound in series in infected mice.	[2]
Mouse (Chronic Infection)	12.5 mg/kg/day (oral)	Minimal effective dose.	[12]
Mouse (Chronic Infection)	100 mg/kg/day (oral)	Lowest bactericidal dose.	[12]
Guinea Pig	Not specified	Active against TB at safely tolerated doses.	[2]

Experimental Protocols: Mouse Efficacy Study

Methodology: Aerosol Infection Model

- Infection: BALB/c mice are infected via aerosol with a low dose of *M. tuberculosis* H37Rv to establish a lung infection.
- Treatment Initiation: Treatment begins 2-3 weeks post-infection when a stable bacterial load is established.
- Drug Administration: Pretomanid is administered orally once daily via gavage for a specified duration (e.g., 4-8 weeks).
- Efficacy Assessment: At various time points, cohorts of mice are euthanized. Lungs and spleens are aseptically removed, homogenized, and plated on selective agar (e.g., Middlebrook 7H11) to determine the bacterial load (Colony Forming Units, CFUs).
- Endpoint: Efficacy is measured by the reduction in \log_{10} CFU in the organs of treated mice compared to untreated controls.

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